9-methyl-6-(5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine
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Description
9-methyl-6-(5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is a useful research compound. Its molecular formula is C21H26N6O3 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.20663871 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 9-methyl-6-(5-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is a complex purine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H28N4O4, with a molecular weight of approximately 372.46 g/mol. The structure features a purine base linked to a furan and an octahydropyrrolo moiety, which may influence its biological interactions.
Research indicates that compounds similar to this purine derivative may exhibit various mechanisms of action:
- Enzyme Inhibition : Many purine derivatives act as inhibitors of enzymes involved in nucleotide metabolism, such as xanthine oxidase and adenosine deaminase. This inhibition can lead to increased levels of purines in the body, which may have therapeutic effects in conditions like gout and certain cancers.
- Antioxidant Activity : Some studies suggest that purine derivatives possess antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Signaling Modulation : The compound may interact with adenosine receptors, influencing cell signaling pathways that regulate inflammation and immune responses.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific derivative.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that a structurally similar purine derivative significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest (Reference: ). This suggests that our compound may share similar anticancer properties.
- Anti-inflammatory Effects : Research has shown that certain purines can modulate inflammatory responses by acting on adenosine receptors. In animal models, these compounds reduced inflammation markers and improved outcomes in diseases like arthritis (Reference: ).
- Neuroprotective Effects : A study reported that a related compound exhibited neuroprotective effects in models of neurodegenerative diseases by reducing neuronal apoptosis and oxidative stress (Reference: ). This opens avenues for exploring the neuroprotective potential of our compound.
Properties
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13(2)29-10-16-4-5-17(30-16)21(28)27-8-14-6-26(7-15(14)9-27)20-18-19(22-11-23-20)25(3)12-24-18/h4-5,11-15H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWGWOZNRWAOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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